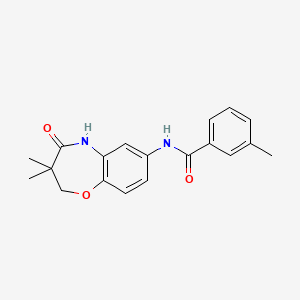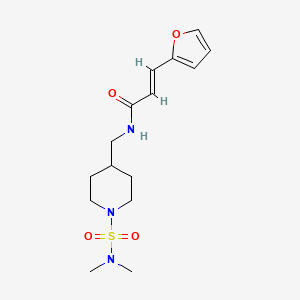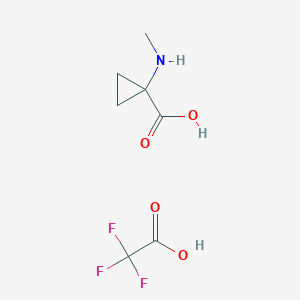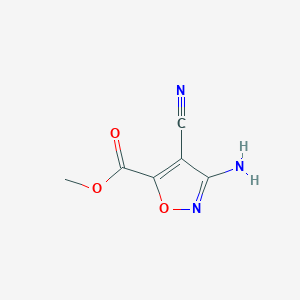![molecular formula C15H10ClFN2O2 B2564212 3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal CAS No. 338400-44-5](/img/structure/B2564212.png)
3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a hydrazono and oxopropanal framework
准备方法
Synthetic Routes and Reaction Conditions
Hydrazone Formation: The synthesis typically begins with the formation of a hydrazone. This involves the reaction of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Aldol Condensation: The hydrazone intermediate is then subjected to an aldol condensation reaction with 4-chlorobenzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.
Oxidation: The final step involves the oxidation of the aldol product to form the desired 3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry
In organic synthesis, 3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both chlorophenyl and fluorophenyl groups suggests that it may interact with biological targets in unique ways, leading to the development of novel drugs.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal exerts its effects depends on its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The aromatic rings may participate in π-π interactions, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-2-[2-(4-bromophenyl)hydrazono]-3-oxopropanal
- 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal
- 3-(4-Chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanal
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal is unique due to the presence of the fluorophenyl group. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1-(4-chlorophenyl)-2-[(4-fluorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWDZKDHLVWMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)
![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2564133.png)
![4-Methylbicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B2564134.png)


![2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole](/img/structure/B2564141.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2564142.png)
![2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride](/img/structure/B2564143.png)
![8-methoxy-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2564146.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2564147.png)

![N-(5-CHLORO-2-METHOXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2564151.png)
